Enhanced Lipophilicity for Membrane Permeation and Non-Polar Media Partitioning
Ethyl 5-acenaphthoylformate exhibits a calculated LogP (ACD/LogP) of 3.77, which is substantially higher than that of ethyl benzoylformate (LogP = 1.80) and moderately greater than 5-acetylacenaphthene (LogP = 3.63) [1][2]. This elevated lipophilicity stems from the extended acenaphthene polycyclic core and predicts enhanced passive membrane permeability and improved solubility in non-polar organic solvents or polymer matrices.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 3.77 |
| Comparator Or Baseline | Ethyl benzoylformate: 1.80; 5-Acetylacenaphthene: 3.63 |
| Quantified Difference | ΔLogP = +1.97 vs. ethyl benzoylformate; ΔLogP = +0.14 vs. 5-acetylacenaphthene |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00 |
Why This Matters
For drug discovery campaigns, a ΔLogP of nearly 2 units can profoundly influence oral bioavailability and blood-brain barrier penetration, making Ethyl 5-acenaphthoylformate a preferred scaffold for CNS-targeted or highly lipophilic probe development.
- [1] ChemSpider. Ethyl 5-acenaphthoylformate. CSID:21396734. Royal Society of Chemistry. View Source
- [2] ChemSpider. 5-Acetylacenaphthene. CSID:88153. Royal Society of Chemistry. View Source
